molecular formula C11H14INO2 B2751495 Propyl (4-iodo-2-methylphenyl)carbamate CAS No. 302551-27-5

Propyl (4-iodo-2-methylphenyl)carbamate

Cat. No.: B2751495
CAS No.: 302551-27-5
M. Wt: 319.142
InChI Key: SFBSPXRDSGXLGV-UHFFFAOYSA-N
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Description

Propyl N-(4-iodo-2-methylphenyl)carbamate is an organic compound with the molecular formula C11H14INO2 It is characterized by the presence of a carbamate group attached to a propyl chain and a 4-iodo-2-methylphenyl group

Scientific Research Applications

Propyl N-(4-iodo-2-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl (4-iodo-2-methylphenyl)carbamate typically involves the reaction of 4-iodo-2-methylaniline with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-iodo-2-methylaniline+propyl chloroformatepropyl N-(4-iodo-2-methylphenyl)carbamate\text{4-iodo-2-methylaniline} + \text{propyl chloroformate} \rightarrow \text{this compound} 4-iodo-2-methylaniline+propyl chloroformate→propyl N-(4-iodo-2-methylphenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Propyl N-(4-iodo-2-methylphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction Reactions: Products include primary and secondary amines.

Mechanism of Action

The mechanism of action of Propyl (4-iodo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Propyl N-(4-chloro-2-methylphenyl)carbamate
  • Propyl N-(4-bromo-2-methylphenyl)carbamate
  • Propyl N-(4-fluoro-2-methylphenyl)carbamate

Uniqueness

Propyl N-(4-iodo-2-methylphenyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s interactions with biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

propyl N-(4-iodo-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-3-6-15-11(14)13-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBSPXRDSGXLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC1=C(C=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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